5-Bromo-4-cyclopropylpyrimidine
Overview
Description
5-Bromo-4-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7BrN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with a bromine atom at the 5th position and a cyclopropyl group at the 4th position .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 199.05 .Scientific Research Applications
Antiviral Activity and Chemical Synthesis
A study highlighted the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where 5-bromo-4-cyclopropylpyrimidine derivatives were investigated for their antiviral activity. Despite showing poor activity against DNA viruses, some derivatives notably inhibited retrovirus replication, showcasing their potential in antiretroviral therapy (Hocková et al., 2003).
Novel Synthesis Methods
Another research focused on microwave-assisted palladium-catalyzed C-C coupling, where 5-bromopyrimidine derivatives, including those related to this compound, were synthesized. This study demonstrated innovative methods for synthesizing pyrimidine derivatives with potential applications in material science and pharmaceuticals (Verbitskiy et al., 2013).
Synthesis of Metal-Complexing Molecules
Research by Schwab et al. (2002) developed efficient syntheses for 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, using this compound derivatives. These molecules are pivotal for preparing metal-complexing molecular rods, important in the creation of supramolecular structures and materials (Schwab, Fleischer, & Michl, 2002).
Antituberculosis Activity
Kravchenko et al. (2014) explored the synthesis of 5-styryl-4-(hetero)aryl-pyrimidines from 5-bromopyrimidine, revealing compounds with micromolar concentrations active against Mycobacterium tuberculosis and its drug-resistant strains. This work illustrates the potential of this compound derivatives in developing new antituberculosis drugs (Kravchenko et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-4-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHZEZBUHSHXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705636 | |
Record name | 5-Bromo-4-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346697-39-9 | |
Record name | 5-Bromo-4-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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